molecular formula C9H6FNO3 B6160378 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 126480-30-6

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B6160378
CAS No.: 126480-30-6
M. Wt: 195.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 6-fluoroindole with methoxy-substituted reagents under controlled conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-2,3-dihydro-1H-indole-2,3-dione
  • 7-methoxy-2,3-dihydro-1H-indole-2,3-dione
  • 6-fluoro-7-methoxyindoline-2,3-dione

Uniqueness

6-fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both fluoro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its overall pharmacological profile .

Properties

CAS No.

126480-30-6

Molecular Formula

C9H6FNO3

Molecular Weight

195.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.